1-(Furan-3-carbonyl)piperidin-4-ol
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Overview
Description
1-(Furan-3-carbonyl)piperidin-4-ol is a compound that features a piperidine ring substituted with a furan-3-carbonyl group and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-carbonyl)piperidin-4-ol typically involves the reaction of piperidin-4-ol with furan-3-carbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-3-carbonyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Jones reagent can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the furan ring.
Major Products
Oxidation: Formation of 1-(Furan-3-carbonyl)piperidin-4-one.
Reduction: Formation of this compound.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
1-(Furan-3-carbonyl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(Furan-3-carbonyl)piperidin-4-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structural features, such as the furan ring and piperidine moiety, may allow it to bind to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(Furan-2-carbonyl)piperidin-4-ol
- 1-(Furan-3-carbonyl)piperidin-4-one
- 1-(Furan-2-carbonyl)piperidin-4-one
Uniqueness
1-(Furan-3-carbonyl)piperidin-4-ol is unique due to the specific positioning of the furan-3-carbonyl group and the hydroxyl group on the piperidine ring. This unique structure may confer distinct chemical and biological properties compared to its analogs, making it a valuable compound for further research and development.
Properties
IUPAC Name |
furan-3-yl-(4-hydroxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-9-1-4-11(5-2-9)10(13)8-3-6-14-7-8/h3,6-7,9,12H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRRNMKPXYYNBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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